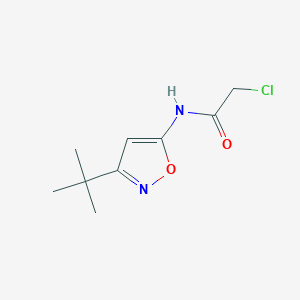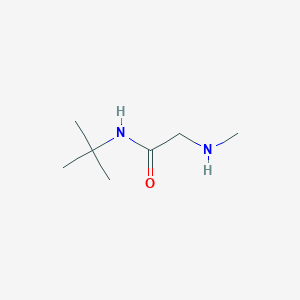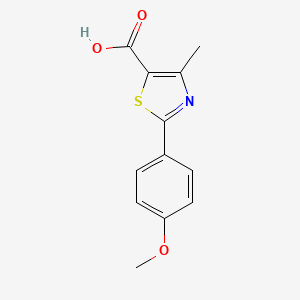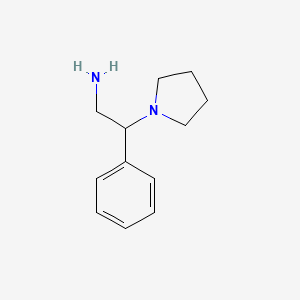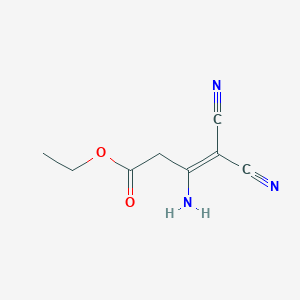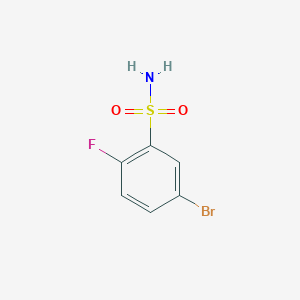
5-Bromo-2-fluorobenzenesulfonamide
Descripción general
Descripción
5-Bromo-2-fluorobenzenesulfonamide, also known as 5-Bromo-2-fluorobenzene-sulfonamide or 5-Bromo-2-fluorobenzenesulfonamides, is a powerful and versatile chemical compound. It is a sulfonamide, a class of compounds that are formed by the reaction of an amine and a sulfonyl chloride. This compound has been used in many scientific experiments and applications, and its uses have been increasing in recent years.
Aplicaciones Científicas De Investigación
Selective Inhibition of Cyclooxygenase-2
5-Bromo-2-fluorobenzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) enzymes. Research shows that introducing a fluorine atom at a specific position increases the selectivity for COX-2 over COX-1, leading to the development of potent and selective COX-2 inhibitors like JTE-522, which has been used in clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Photodynamic Therapy Applications
The compound has been utilized in the synthesis of new zinc phthalocyanines with benzenesulfonamide derivatives. These derivatives have shown remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Enantioselective Fluorination in Organic Synthesis
In organic synthesis, variants of this compound have been used to fine-tune the reactivity and selectivity of N-fluorobenzenesulfonamides in enantioselective fluorination reactions, catalyzed by chiral palladium complexes. These reactions are important for producing compounds with specific desired properties, such as 3-fluoro-2-oxindoles (Wang et al., 2014).
NMR Studies of Carbonic Anhydrase Complexes
This compound has been studied using nuclear magnetic resonance spectroscopy for understanding its binding to human carbonic anhydrases. These studies contribute to knowledge about enzyme-inhibitor interactions, providing insights into the molecular processes involved in enzyme inhibition (Dugad & Gerig, 1988).
Safety and Hazards
Mecanismo De Acción
Target of Action
Sulfonamides, a group of compounds to which 5-bromo-2-fluorobenzenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
It’s worth noting that sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of nucleic acids in bacteria by acting as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the production of folic acid .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth by interfering with folic acid synthesis .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-fluorobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s sulfonamide group is known to form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . For instance, it can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues . Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, enzymes that play crucial roles in cell signaling . This modulation can lead to changes in the phosphorylation status of key signaling proteins, ultimately affecting cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition . Additionally, this compound can interact with transcription factors, modulating their activity and affecting gene expression . These interactions can result in changes in cellular processes such as metabolism, signal transduction, and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . For instance, this compound may degrade over time, leading to a decrease in its inhibitory activity on enzymes . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and protein activity . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function . At higher doses, this compound can cause significant changes in cellular processes, including enzyme inhibition, alterations in gene expression, and disruption of cell signaling pathways . Toxic or adverse effects may also be observed at high doses, such as cytotoxicity and apoptosis . These dosage effects are crucial for determining the therapeutic potential and safety of this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors that play roles in metabolic processes . For example, it can inhibit carbonic anhydrase, affecting the regulation of pH and fluid balance in tissues . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions highlight the compound’s potential impact on cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, this compound can bind to proteins that facilitate its distribution within tissues . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins . This localization can influence gene expression and other nuclear processes . Additionally, the compound may be targeted to other organelles, such as mitochondria or the endoplasmic reticulum, affecting their function and cellular metabolism .
Propiedades
IUPAC Name |
5-bromo-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSONMJWGZLKCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296172 | |
| Record name | 5-Bromo-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214209-96-8 | |
| Record name | 5-Bromo-2-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214209-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)
![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)
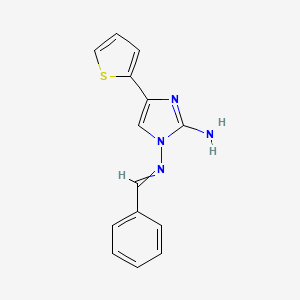
![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)
